2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol

Catalog No.
S3049277
CAS No.
880810-13-9
M.F
C19H26N2O
M. Wt
298.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol

CAS Number

880810-13-9

Product Name

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol

IUPAC Name

2-[[4-(diethylamino)phenyl]methylamino]-1-phenylethanol

Molecular Formula

C19H26N2O

Molecular Weight

298.43

InChI

InChI=1S/C19H26N2O/c1-3-21(4-2)18-12-10-16(11-13-18)14-20-15-19(22)17-8-6-5-7-9-17/h5-13,19-20,22H,3-4,14-15H2,1-2H3

InChI Key

OVKOBLMISUALPP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O

Solubility

not available

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol, with the molecular formula C19H26N2O, is a chemical compound characterized by a phenylethanol backbone and a diethylamino group attached to a benzylamine moiety. This compound is recognized for its versatile chemical properties, making it valuable in various scientific research applications. Its structure imparts unique reactivity patterns and binding affinities, which are crucial for its function in biological and chemical systems.

There is no scientific research available on the mechanism of action of this specific compound. Similar diphenylethylamine structures can exhibit various biological activities depending on their precise structure. Some examples include:

  • Stimulants: Certain diphenylethylamines can act as central nervous system stimulants.
  • Antidepressants: Some structures show potential antidepressant activity.
  • Potential toxicity: Amine-containing compounds can have varying degrees of toxicity depending on their structure. It's advisable to handle this compound with appropriate personal protective equipment until more information is available.
  • Flammability: Organic compounds with aromatic rings (like the phenylethanol core) can be flammable.

  • Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes, which are important intermediates in organic synthesis.
  • Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols, expanding its utility in synthetic chemistry.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the diethylamino group to be replaced by other nucleophiles under appropriate conditions.

These reactions highlight the compound's potential as a building block in organic synthesis and its adaptability in various chemical processes.

Research indicates that 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol may exhibit biological activities due to its interaction with specific molecular targets. The diethylamino group is capable of participating in hydrogen bonding and electrostatic interactions, which can influence the compound's binding affinity to biomolecules. Studies are ongoing to explore its potential therapeutic applications, particularly as a precursor for drug synthesis and as a candidate for further biological investigations.

The synthesis of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol typically involves the following steps:

  • Reactants: The primary reactants include 4-(diethylamino)benzylamine and 1-phenylethanol.
  • Catalysis: The reaction is usually facilitated by a catalyst, such as a Lewis acid, which enhances the formation of the desired product.
  • Conditions: Optimal reaction conditions, including temperature and solvent choice, are critical for achieving high yields and purity of the final product. In industrial settings, continuous flow reactors may be used for large-scale synthesis, allowing precise control over reaction parameters.

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol is utilized across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and is employed in catalysis and molecular recognition studies.
  • Biology: The compound is under investigation for its potential biological activities and interactions with biomolecules.
  • Medicine: Research explores its applications as a precursor in drug development, particularly in creating therapeutics targeting specific diseases.
  • Industry: It contributes to the development of new materials and innovative chemical processes.

The interaction studies of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol focus on its binding properties with various biological targets. The diethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions with receptors or enzymes. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic effects. Ongoing research aims to elucidate these mechanisms further, providing insights into how this compound could be utilized in medicinal chemistry.

Several compounds share structural similarities with 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol:

  • 2-{[4-(Dimethylamino)benzyl]amino}-1-phenylethanol
  • 2-{[4-(Diethylamino)phenyl]amino}-1-phenylethanol
  • 2-{[4-(Diethylamino)benzyl]amino}-1-cyclohexylethanol

Uniqueness

What sets 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol apart from these similar compounds is its specific combination of functional groups that impart distinct chemical properties. This uniqueness may lead to different reactivity patterns and binding affinities compared to analogous compounds, highlighting its potential for specialized applications in scientific research and industry.

XLogP3

3

Dates

Modify: 2024-04-15

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